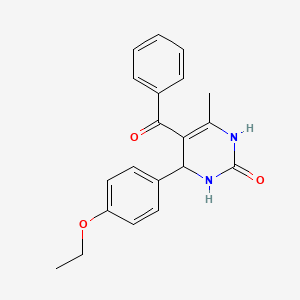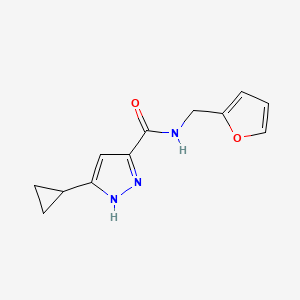
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, also known as DIME, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DIME belongs to the class of isoquinolinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用机制
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in a dose-dependent manner. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and enhance cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is relatively simple and can be performed using readily available starting materials. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of novel formulations to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone and its potential therapeutic applications in various diseases. Finally, the development of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成方法
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone involves the condensation of 1,2,3,4-tetrahydroisoquinoline and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a one-pot, three-step process, which involves the formation of an imine intermediate, followed by reduction and cyclization to form the final product.
科学研究应用
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-5-11(7-15(14)23-2)19-13-10-17(25-4)16(24-3)8-12(13)9-18(21)20-19/h5-8,10,19H,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHCGUJXUTMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)

![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)
![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)